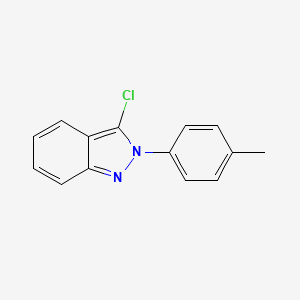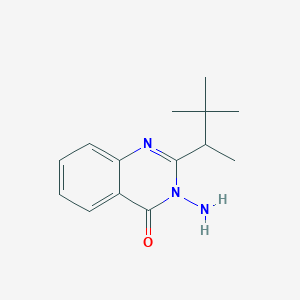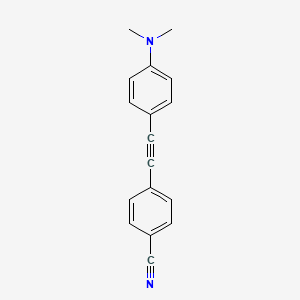
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometoxi)-6-(difluorometil)naftaleno es un compuesto aromático fluorado que ha despertado interés debido a sus propiedades químicas únicas y aplicaciones potenciales en diversos campos. La presencia de grupos difluorometoxi y difluorometil en la estructura del naftaleno confiere reactividad y estabilidad distintivas, lo que lo convierte en un compuesto valioso para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es la difluorometilación de derivados del naftaleno utilizando reactivos difluorometilantes como el tetrafluoroborato de difluorometil fenoxatiinio . Las condiciones de reacción a menudo implican el uso de iniciadores radicales y disolventes específicos para lograr altos rendimientos y selectividad.
Métodos de producción industrial
La producción industrial de 2-(Difluorometoxi)-6-(difluorometil)naftaleno puede implicar procesos de difluorometilación a gran escala. Estos procesos están optimizados para la eficiencia y la rentabilidad, utilizando a menudo reactores de flujo continuo y sistemas catalíticos avanzados para garantizar la calidad y el rendimiento consistentes del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Difluorometoxi)-6-(difluorometil)naftaleno experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados del naftaleno parcialmente o totalmente reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el gas hidrógeno en presencia de un catalizador.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas para lograr las sustituciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados del naftaleno funcionalizados .
Aplicaciones Científicas De Investigación
2-(Difluorometoxi)-6-(difluorometil)naftaleno tiene varias aplicaciones de investigación científica:
Biología: Las propiedades únicas del compuesto lo convierten en un candidato para estudiar interacciones biológicas y desarrollar biomoléculas fluoradas.
Medicina: Se está investigando su potencial como intermedio farmacéutico o ingrediente activo, centrándose en su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometoxi)-6-(difluorometil)naftaleno implica su interacción con objetivos moleculares a través de sus grupos difluorometoxi y difluorometil. Estos grupos pueden participar en enlaces de hidrógeno, interacciones dipolares y otras interacciones no covalentes, influyendo en la reactividad y estabilidad del compuesto. Las vías involucradas a menudo incluyen intermedios radicales y procesos catalíticos que facilitan la formación de los productos deseados .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Difluorometoxi)naftaleno
- 6-(Difluorometil)naftaleno
- Tetrafluoroborato de difluorometil fenoxatiinio
Singularidad
2-(Difluorometoxi)-6-(difluorometil)naftaleno es único debido a la presencia simultánea de grupos difluorometoxi y difluorometil en el anillo del naftaleno. Esta doble sustitución confiere propiedades químicas distintivas, como una estabilidad y reactividad mejoradas, en comparación con compuestos con solo uno de estos grupos. La combinación de estos grupos también permite aplicaciones más versátiles en diversos campos .
Propiedades
Fórmula molecular |
C12H8F4O |
|---|---|
Peso molecular |
244.18 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-6-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)9-2-1-8-6-10(17-12(15)16)4-3-7(8)5-9/h1-6,11-12H |
Clave InChI |
QNJYQUCHHJLUHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)
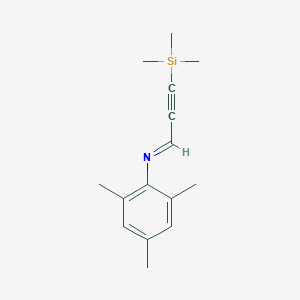
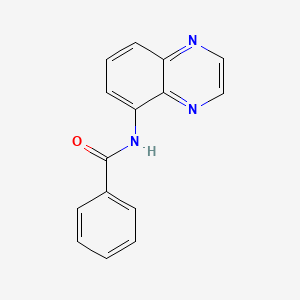
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
